Tertomotide

Description

Properties

Key on ui mechanism of action |

Tertomotide targets an enzyme called telomerase. Telomerase is seldom found in normal cell types but is overexpressed in most cancer cells. |

|---|---|

CAS No. |

915019-08-8 |

Molecular Formula |

C85H146N26O21 |

Molecular Weight |

1868.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C85H146N26O21/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1 |

InChI Key |

WZJRQXZSYQYFJV-QAXVQDKQSA-N |

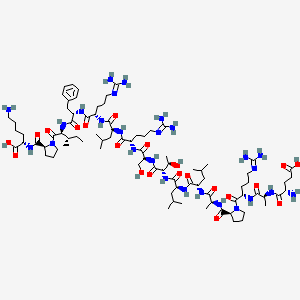

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Tertomotide's Mechanism of Action in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive standard-of-care therapies. The highly recurrent nature of GBM is, in part, attributed to its ability to evade the host immune system. Immunotherapeutic strategies, therefore, represent a promising avenue for novel treatment paradigms. Tertomotide, a peptide vaccine targeting the catalytic subunit of human telomerase reverse transcriptase (hTERT), has emerged as a compelling candidate for GBM immunotherapy. TERT is an attractive tumor-associated antigen as it is expressed in the vast majority of glioblastoma cells but is absent in most normal somatic cells, providing a therapeutic window for targeted immunotherapy. This technical guide provides an in-depth overview of the core mechanism of action of this compound in glioblastoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes.

Introduction to this compound and its Target: TERT in Glioblastoma

This compound is a therapeutic cancer vaccine designed to elicit a T-cell-mediated immune response against cancer cells overexpressing hTERT.[1][2] In the context of glioblastoma, TERT is a particularly relevant target, as mutations in the TERT promoter are among the most common genetic alterations, occurring in approximately 80% of primary GBM cases.[3][4] These mutations lead to the reactivation of telomerase, an enzyme crucial for maintaining telomere length and enabling the limitless replicative potential of cancer cells.[5][6]

Two notable formulations of this compound have been investigated in clinical trials:

-

GX301: This formulation consists of four hTERT-derived peptides (p540-548, p611-626, p672-686, and p766-780) designed to bind to both HLA class I and class II molecules. It is administered with two adjuvants: Montanide ISA-51 and imiquimod.[7][8][9]

-

UCPVax: This vaccine comprises two universal cancer peptides derived from hTERT (UCP2 and UCP4) and is combined with the immunoadjuvant Montanide ISA 51 VG.[1][6] UCPVax is specifically designed to induce a potent T-helper 1 (Th1) CD4-positive T-lymphocyte response.[1][6]

Core Mechanism of Action: Induction of a Polyfunctional Th1-Dominant Immune Response

The primary mechanism of action of this compound in glioblastoma is the induction of a robust and specific anti-TERT cellular immune response. This process can be broken down into several key stages, as elucidated by preclinical studies and clinical trials of TERT-based vaccines like UCPVax.[7][10]

Antigen Presentation and T-Cell Activation

Upon intradermal injection, the hTERT peptides in the this compound formulation are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), at the injection site. The adjuvant, Montanide ISA-51, helps to create a depot effect, allowing for sustained release of the peptides and enhanced recruitment of APCs. Imiquimod, used in the GX301 formulation, is a Toll-like receptor 7 (TLR7) agonist that further activates APCs.[9]

The APCs process the hTERT peptides and present them on Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation and differentiation of TERT-specific CD4+ T cells.

References

- 1. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Differentiation and Regulation of TH Cells: A Balancing Act for Cancer Immunotherapy [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multi-peptide, dual-adjuvant telomerase vaccine (GX301) is highly immunogenic in patients with prostate and renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. A multi-peptide, dual-adjuvant telomerase vaccine (GX301) is highly immunogenic in patients with prostate and renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunogenicity of GX301 cancer vaccine: Four (telomerase peptides) are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Th-1 lymphocytes induce dendritic cell tumor killing activity by an IFN-γ-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

SL-701 Vaccine: A Technical Overview of a Multi-Antigen Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the SL-701 vaccine, a novel immunotherapy designed to elicit a targeted anti-tumor immune response. The guide details its mechanism of action, the oncogenic roles of its target antigens—survivin, Interleukin-13 Receptor alpha 2 (IL-13Rα2), and Ephrin Type-A Receptor 2 (EphA2)—and summarizes the quantitative outcomes from clinical trials. Furthermore, it outlines the key experimental protocols for immunological monitoring and presents diagrams of the relevant biological pathways and experimental workflows.

Introduction to SL-701

SL-701 is an immunotherapy composed of multiple synthetic peptides engineered to induce a robust, target-specific anti-tumor immune response.[1][2][3] The vaccine is designed to stimulate the patient's immune system, particularly CD8+ T cells, to recognize and eliminate cancer cells that overexpress specific tumor-associated antigens.[1][4] The primary targets of SL-701 are:

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that is crucial for regulating cell division and preventing apoptosis.[5] It is highly expressed in most human cancers but not in normal, differentiated tissues.[5]

-

Interleukin-13 Receptor alpha 2 (IL-13Rα2): A high-affinity receptor for IL-13, which is overexpressed in various solid tumors, including glioblastoma (GBM).[2][6] Its expression is associated with cancer invasion and metastasis.[6]

-

Ephrin Type-A Receptor 2 (EphA2): A receptor tyrosine kinase that is often overexpressed in tumors and contributes to cancer cell growth, migration, and invasion.[7]

SL-701 has been primarily investigated in the context of glioblastoma (GBM), a challenging and aggressive form of brain cancer with limited treatment options.[1] Some of the synthetic peptides within SL-701, specifically those targeting survivin and IL-13Rα2, have been modified with amino acid substitutions to enhance their immunostimulatory properties.[8]

Mechanism of Action

SL-701 functions by introducing synthetic peptides corresponding to its target antigens to the host's immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present them on Major Histocompatibility Complex (MHC) Class I molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) that are specific to these antigens. Once activated, these CTLs circulate throughout the body, identify tumor cells expressing survivin, IL-13Rα2, or EphA2, and initiate a cytotoxic attack, leading to tumor cell death. The vaccine is often administered with immunostimulatory adjuvants, such as poly-ICLC, to further enhance this immune response.[1][3]

Target Antigen Signaling Pathways

The efficacy of SL-701 relies on the critical roles its target antigens play in tumorigenesis.

Survivin Signaling

Survivin is a key regulator of two fundamental cellular processes: apoptosis (programmed cell death) and mitosis (cell division). In cancer, its overexpression allows tumor cells to evade apoptosis and undergo uncontrolled proliferation. It primarily functions by inhibiting caspases, the key executioners of apoptosis.

IL-13Rα2 Signaling

Initially thought to be a decoy receptor, IL-13Rα2 is now recognized as an active signaling molecule in cancer cells.[6][9] Its activation by IL-13 can promote tumor invasion and metastasis through pathways independent of the canonical JAK/STAT signaling associated with the IL-4Rα/IL-13Rα1 receptor complex.[9]

EphA2 Signaling

EphA2 exhibits dual and opposing functions depending on whether it is activated by its ligand (canonical signaling) or is acting independently (non-canonical signaling).[10] In many cancers, EphA2 is overexpressed while its ligand, ephrin-A1, is suppressed, leading to pro-tumorigenic non-canonical signaling.[10][11]

Clinical Efficacy in Recurrent Glioblastoma

SL-701 has been evaluated in a multicenter, 2-stage, Phase 2 clinical trial (NCT02078648) in adults with recurrent GBM.[1] The trial assessed SL-701 both as a monotherapy with adjuvants and in combination with bevacizumab.

Table 1: Phase 2 Trial Design and Demographics (NCT02078648)

| Parameter | Stage 1 | Stage 2 |

| Treatment Regimen | SL-701 + GM-CSF + Imiquimod | SL-701 + Poly-ICLC + Bevacizumab |

| Number of Patients | 46 | 28 |

| Total Patients | \multicolumn{2}{c | }{74} |

| Bevacizumab Status | \multicolumn{2}{c | }{100% Bevacizumab-naïve} |

| Median Age (years) | \multicolumn{2}{c | }{56 (Range: 24-79)} |

| Sex (Male) | \multicolumn{2}{c | }{65%} |

| Data sourced from references[2][3][4]. |

Table 2: Clinical Efficacy Results

| Outcome | Stage 1 (SL-701) | Stage 2 (SL-701 + Bevacizumab) |

| Objective Response Rate (ORR) | 2%[4] | 14-21%[2][4] |

| Complete Response (CR) | 0 | 2 (7%)[4] |

| Partial Response (PR) | 1 (2%)[4] | 2-4 (7-14%)[2][4] |

| Stable Disease (SD) | 13 (28%)[4] | 19-22 (79%)[2][4] |

| Median Overall Survival (mOS) | 11.0 - 11.2 months[2][4] | 11.7 months[2][4] |

| 12-Month Overall Survival (OS-12) | 37% - 44%[3][4] | 50%[1][4] |

| Data sourced from references[1][2][3][4]. Note: Ranges in ORR and PR for Stage 2 reflect different data cuts reported across publications. |

The combination of SL-701 with bevacizumab in Stage 2 demonstrated higher response rates, including complete responses.[2][4] The 12-month overall survival rate of 50% in the second stage was noted as promising compared to historical controls for this patient population.[4]

Immunological Response Data

A key objective of the clinical trial was to assess the immunological response to the vaccine. This was primarily measured by detecting SL-701 target-specific CD8+ T cells in peripheral blood.

Table 3: Immunological Response to SL-701

| Parameter | Finding |

| Target-Specific CD8+ T-Cell Response | Detected in 8 of 27 (30%) evaluable patients by week 24.[1] |

| Correlation with Survival | Long-term survivors were largely comprised of subjects with an SL-701-induced target-specific CD8+ T-cell response.[1][4] |

| OS-12 in Responders (Stage 2) | The 12-month OS rate among target-specific CD8+ T-cell responders was 75%.[4] |

| Effector Cell Phenotype | Responding T cells expressed IFN-γ, with co-expression of exhaustion markers (PD-1, TIM3, LAG3) in some patients.[1] |

| Data sourced from references[1][4]. |

These findings suggest a direct correlation between the vaccine's ability to induce a specific T-cell response and improved clinical outcomes.[1][4]

Key Experimental Protocols

Evaluating the immunogenicity of a cancer vaccine requires standardized and robust laboratory assays. The primary methods used in trials like that for SL-701 include flow cytometry and ELISpot assays.[3][12][13]

Protocol: High-Parameter Flow Cytometry for T-Cell Analysis

This protocol is based on methodologies described for monitoring immune responses in cancer vaccine trials, including the SL-701 study.[1][3][14][15]

-

Sample Collection and Processing:

-

Collect peripheral blood from patients at baseline and subsequent time points during treatment.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.[3]

-

Cryopreserve cells for batched analysis or use fresh for immediate assessment. If frozen, allow cells to rest for at least one hour after thawing.[16]

-

-

In Vitro Peptide Stimulation:

-

Culture PBMCs in a 96-well plate.

-

Stimulate the cells for a defined period (e.g., 4-6 hours) with the SL-701 synthetic peptides (e.g., at 1 mg/mL per peptide).[3]

-

Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a viral peptide pool).

-

Add a protein transport inhibitor (e.g., Brefeldin A) during the final hours of incubation to allow for intracellular cytokine accumulation.

-

-

Antibody Staining:

-

Harvest the stimulated cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

-

Perform surface staining by incubating cells with a cocktail of fluorochrome-conjugated antibodies. This panel should include:

-

Fix and permeabilize the cells using a commercial kit.

-

Perform intracellular staining with antibodies against cytokines such as IFN-γ, TNF-α, and IL-2.[3]

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer (e.g., an 18-color instrument as used in advanced analyses of the SL-701 trial).[17]

-

Gate on live, single lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets.

-

Quantify the frequency of antigen-specific T cells, identified as the percentage of CD8+ cells producing IFN-γ (or other cytokines) in response to peptide stimulation, after subtracting the background from the negative control.[3]

-

Advanced computational tools can be used to identify unique T-cell phenotypes associated with clinical response.[17]

-

Protocol: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[16][18][19]

-

Plate Preparation:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).

-

Incubate overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) to prevent non-specific binding.

-

-

Cell Plating and Stimulation:

-

Prepare a suspension of PBMCs.

-

Add the cells to the coated wells at a predetermined density.

-

Add the SL-701 peptides to the appropriate wells for stimulation. Include negative (no peptide) and positive (e.g., PHA) controls.

-

Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

-

-

Detection and Development:

-

Lyse the cells and wash the plate thoroughly to remove cellular debris.

-

Add a biotinylated detection antibody specific for the cytokine (e.g., biotinylated anti-human IFN-γ). Incubate for 2 hours at room temperature.

-

Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.

-

Wash again and add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate (a "spot") at the site of cytokine secretion.

-

Stop the reaction by washing with distilled water once spots have developed.

-

-

Spot Counting and Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

Calculate the number of antigen-specific spot-forming cells (SFCs) by subtracting the mean number of spots in the negative control wells from the mean number of spots in the peptide-stimulated wells.

-

Conclusion

The SL-701 vaccine represents a targeted immunotherapeutic strategy that leverages the high expression of survivin, IL-13Rα2, and EphA2 on glioblastoma cells. Clinical data has demonstrated its ability to induce antigen-specific CD8+ T-cell responses, which correlate with improved survival outcomes in patients with recurrent GBM.[1][4] The combination with bevacizumab appears to enhance its anti-tumor activity.[2][4] The continued development of SL-701 and similar multi-peptide vaccines, supported by rigorous immunological monitoring through techniques like high-parameter flow cytometry, holds promise for improving outcomes in difficult-to-treat malignancies.

References

- 1. CTIM-11. PHASE 2 STUDY OF SL-701, A NOVEL IMMUNOTHERAPY, IN ADULTS WITH RECURRENT GBM: A HIGH PARAMETER FLOW CYTOMETRY ANALYSIS OF CD8+ T CELLS AND POTENTIAL IMPLICATIONS FOR PATIENT ENRICHMENT STRATEGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATIM-10. PHASE 2 TRIAL OF SL-701, A NOVEL IMMUNOTHERAPY COMPRISED OF SYNTHETIC SHORT PEPTIDES AGAINST GBM TARGETS IL-13Rα2, EphA2, AND SURVIVIN, IN ADULTS WITH SECOND-LINE RECURRENT GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. targetedonc.com [targetedonc.com]

- 5. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin 13 receptor alpha 2 (IL13Rα2): Expression, signaling pathways and therapeutic applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IT-02: INITIATION OF CLINICAL STUDIES WITH SL-701, A SYNTHETIC MULTI-PEPTIDE VACCINE WITH ENHANCED IMMUNOSTIMULATORY PROPERTIES TARGETING MULTIPLE GLIOMA-ASSOCIATED ANTIGENS, IN ADULTS WITH FIRST RECURRENCE OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances in IL-13Rα2-Directed Cancer Immunotherapy [frontiersin.org]

- 10. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. uwcvi.org [uwcvi.org]

- 14. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]

- 15. Frontiers | Full Spectrum Flow Cytometry as a Powerful Technology for Cancer Immunotherapy Research [frontiersin.org]

- 16. ELISPOT protocol | Abcam [abcam.com]

- 17. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 18. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]

- 19. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tertomotide (GV1001): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known as GV1001, is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT). Initially developed as a cancer vaccine, its therapeutic potential has expanded to neurodegenerative diseases and inflammatory conditions due to its multifaceted mechanism of action. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its efficacy in various disease models, detailed experimental methodologies, and the underlying signaling pathways.

Core-Mechanism of Action

This compound's therapeutic effects are attributed to several distinct but potentially interconnected mechanisms:

-

Immunomodulation: As a fragment of hTERT, a protein overexpressed in many cancer cells, GV1001 can act as an antigen, stimulating an immune response against telomerase-expressing tumor cells.

-

Gonadotropin-Releasing Hormone Receptor (GnRHR) Agonism: GV1001 has been identified as a novel ligand for GnRHR. Its binding to GnRHR can trigger specific downstream signaling pathways, such as the Gαs-coupled cAMP pathway, influencing cellular processes like proliferation and migration.[1]

-

Neuroprotection: Preclinical studies have demonstrated GV1001's ability to protect neural cells from various insults, including ischemia-reperfusion injury and amyloid-beta toxicity. This neuroprotection is mediated through anti-apoptotic, anti-inflammatory, and antioxidant effects.[2]

-

Anti-inflammatory and Antioxidant Effects: GV1001 exhibits anti-inflammatory properties by modulating cytokine production and related signaling pathways. It also demonstrates antioxidant effects by reducing oxidative stress.

Preclinical Efficacy in Oncology

This compound has been evaluated in various preclinical cancer models, primarily focusing on prostate and pancreatic cancer.

Pancreatic Cancer

In xenograft models using human pancreatic ductal adenocarcinoma (PDAC) cell lines such as AsPC-1 and PANC-1, GV1001 has been investigated both as a monotherapy and in combination with standard chemotherapy like gemcitabine (B846). While GV1001 alone did not show a direct anti-cancer effect, its combination with gemcitabine resulted in a significant reduction in tumor size and fibrosis compared to gemcitabine alone.[3]

Table 1: Preclinical Efficacy of GV1001 in Pancreatic Cancer Xenograft Models

| Model | Cell Line | Treatment | Outcome | Reference |

| BALB/c nude mice | AsPC-1 | Gemcitabine + GV1001 | Significant decrease in tumor volume compared to gemcitabine alone. | [3] |

| BALB/c nude mice | PANC-1 | Gemcitabine + GV1001 | Significant decrease in tumor volume compared to gemcitabine alone. | [3] |

| BALB/c nude mice | AsPC-1 CD133+ | Gemcitabine + GV1001 | Trend towards tumor volume loss; less body weight decrease compared to gemcitabine alone. |

Prostate Cancer

In preclinical models of prostate cancer, GV1001 has demonstrated anti-proliferative and anti-migratory effects. It has been shown to inhibit tumor growth and induce apoptosis in xenograft models using androgen receptor-positive human prostate cancer cells like LNCaP.[1][4]

Table 2: Preclinical Efficacy of GV1001 in Prostate Cancer Xenograft Models

| Model | Cell Line | Treatment | Outcome | Reference |

| Nude mice | LNCaP | GV1001 (10 mg/kg) | Significant inhibition of tumor growth. | [4] |

| Nude mice | DU145 | GV1001 | Significant reduction in tumor volume and weight. | [5] |

| Nude mice | PC3 | GV1001 | Significant reduction in tumor volume and weight. | [5] |

Preclinical Efficacy in Neurological Disorders

The neuroprotective properties of this compound have been explored in preclinical models of stroke and Alzheimer's disease.

Stroke

In a rat model of focal cerebral ischemia-reperfusion injury induced by transient middle cerebral artery occlusion (MCAO), GV1001 demonstrated significant neuroprotective effects. Treatment with GV1001 reduced infarct volume and improved neurological function.[2][6]

Table 3: Preclinical Efficacy of GV1001 in a Rat Stroke Model

| Model | Treatment | Outcome | Reference |

| Rat MCAO | GV1001 (30 and 60 μM/kg) | Attenuated infarct volume at 48 hours. | [2] |

| Rat MCAO | GV1001 | Significantly smaller ratio of infarct volume on FLAIR MRI compared to lesion volume on DWI. | [2] |

| Rat MCAO | GV1001 | Improved neurological outcomes in rotarod, modified adhesive-removal, and beam balance tests. | [2] |

Alzheimer's Disease

In the 3xTg-AD mouse model of Alzheimer's disease, GV1001 has been shown to improve cognitive function and reduce key pathological markers of the disease.[7][8] Treatment with GV1001 led to decreased levels of amyloid-beta (Aβ) and phosphorylated tau, and improved performance in cognitive tests.[7][8][9]

Table 4: Preclinical Efficacy of GV1001 in a 3xTg-AD Mouse Model

| Model | Treatment | Outcome | Reference |

| 3xTg-AD mice | GV1001 (1 mg/kg) | Noticeably diminished expression of Aβ1-42. | [8] |

| 3xTg-AD mice | GV1001 (1 mg/kg) | Downregulated expression of BACE. | [8] |

| 3xTg-AD mice | GV1001 | Improved memory and cognition. | [7] |

| 3xTg-AD mice | GV1001 | Reduced Aβ oligomer and phospho-tau (Ser202 and Thr205) levels. | [7] |

Experimental Protocols

Pancreatic Cancer Xenograft Model (AsPC-1)

-

Cell Culture: Human pancreatic cancer AsPC-1 cells are cultured in appropriate media until they reach the exponential growth phase.

-

Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Cell Inoculation: A suspension of AsPC-1 cells (e.g., 1x10^6 cells) is injected subcutaneously into the flank of each mouse.[10]

-

Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) × π/6.[3]

-

Treatment Protocol: Once tumors reach a predetermined size, mice are randomized into treatment groups. For combination studies, gemcitabine can be administered intraperitoneally (e.g., 125 mg/kg, twice a week) and GV1001 subcutaneously (e.g., 50 μ g/mouse , once a day).[10]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement, histological analysis, and molecular studies. Body weight is also monitored throughout the experiment.

Prostate Cancer Xenograft Model (LNCaP)

-

Cell Culture: Human prostate cancer LNCaP cells are maintained in culture.

-

Animal Model: Male BALB/c athymic nude mice (5 weeks old) are utilized.[11]

-

Orthotopic Injection: Under anesthesia and using a stereoscopic microscope, a small incision is made in the abdomen to expose the prostate. LNCaP cells are then injected into the dorsal lobe of the prostate.[11]

-

Tumor Growth Monitoring: Tumor growth can be monitored using imaging techniques such as gray-scale ultrasound.[11]

-

Treatment Protocol: After tumor establishment, mice are treated with GV1001 (e.g., 10 mg/kg, subcutaneously, five times a week).[4]

Transient Middle Cerebral Artery Occlusion (MCAO) Rat Model

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Anesthesia is induced and maintained throughout the surgery.

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and dissected.

-

A monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

-

The suture is left in place for a specific duration (e.g., 60 or 120 minutes) to induce ischemia.

-

The suture is then withdrawn to allow for reperfusion.

-

-

Treatment Protocol: GV1001 or saline is administered, for example, subcutaneously immediately before reperfusion.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a battery of behavioral tests (e.g., rotarod, adhesive removal test, beam balance test).[2]

-

Infarct Volume Measurement: At a predetermined time point (e.g., 48 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2]

Signaling Pathways

GV1001 and GnRHR-Mediated Gαs/cAMP Signaling

In prostate cancer cells, GV1001 acts as a biased agonist at the GnRH receptor, selectively activating the Gαs-coupled adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the anti-proliferative and anti-migratory effects of GV1001.[1]

Caption: GV1001 activates the GnRHR/Gαs/cAMP signaling pathway.

GV1001 and the AKT/NF-κB/VEGF Pathway in Prostate Cancer

GV1001 has been shown to inhibit the AKT/NF-κB/VEGF signaling pathway in castration-resistant prostate cancer cells. This inhibition leads to decreased cell viability, induction of apoptosis, and suppression of angiogenesis.[12]

Caption: GV1001 inhibits the AKT/NF-κB/VEGF signaling pathway.

GV1001 and the Anti-inflammatory ENO1/p38 MAPK/NF-κB Pathway

The anti-inflammatory effects of GV1001 are partly mediated by the downregulation of pro-inflammatory cytokine production through the suppression of p38 MAPK and NF-κB activation, which can be induced by enolase 1 (ENO1).[13]

Caption: GV1001 suppresses ENO1-induced inflammatory signaling.

Conclusion

The preclinical data for this compound (GV1001) demonstrate a broad spectrum of therapeutic potential, spanning oncology, neurology, and inflammatory diseases. Its diverse mechanisms of action, including immunomodulation, GnRHR agonism, and direct cellular protective effects, make it a compelling candidate for further clinical investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to design future studies and explore the full therapeutic utility of this promising peptide.

References

- 1. Anti-cancer effect of GV1001 for prostate cancer: function as a ligand of GnRHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of GV1001 in Animal Stroke Model and Neural Cells Subject to Oxygen-Glucose Deprivation/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-fibrotic effect of GV1001 combined with gemcitabine on treatment of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effects of GV1001 in Animal Stroke Model and Neural Cells Subject to Oxygen-Glucose Deprivation/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GV1001 modulates neuroinflammation and improves memory and behavior through the activation of gonadotropin-releasing hormone receptors in a triple transgenic Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GV1001 reduces neurodegeneration and prolongs lifespan in 3xTg-AD mouse model through anti-aging effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GV1001 inhibits cell viability and induces apoptosis in castration-resistant prostate cancer cells through the AKT/NF-κB/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Anti-inflammatory Effect of GV1001 Mediated by the Downregulation of ENO1-induced Pro-inflammatory Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

Tertomotide: A Technical Guide to a Peptide-Based Cancer Vaccine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertomotide (GV1001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against tumor cells expressing human telomerase reverse transcriptase (hTERT), a protein crucial for cancer cell immortality. Comprising a 16-amino acid sequence from the catalytic domain of hTERT, this compound functions by stimulating both CD4+ and CD8+ T-lymphocyte responses, leading to the recognition and elimination of malignant cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental protocols for immunological assessment, and visualizations of its signaling pathway and clinical trial workflows. While showing promise in early-phase trials, particularly in inducing immunological responses correlated with improved survival, its efficacy in larger phase III studies in combination with chemotherapy has been limited. This paper aims to consolidate the existing technical knowledge on this compound to inform future research and development in the field of cancer immunotherapy.

Introduction to this compound

This compound, also known as GV1001, is a synthetic peptide vaccine with the amino acid sequence EARPALLTSRLRFIPK, corresponding to amino acids 611-626 of the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1][2] Telomerase is a reverse transcriptase that is overexpressed in the vast majority of cancer cells, playing a pivotal role in their immortalization and proliferation, while its expression is repressed in most healthy somatic cells.[1][2] This differential expression makes hTERT an attractive target for cancer immunotherapy. This compound is designed to activate the patient's immune system to recognize and mount a cytotoxic T-lymphocyte (CTL) response against telomerase-expressing tumor cells.[1][2] It has been investigated in various cancer types, including pancreatic, non-small cell lung, and breast cancer.[2][3]

Mechanism of Action

The primary mechanism of action of this compound involves the activation of the adaptive immune system to target and eliminate cancer cells. As a peptide vaccine, it provides a specific antigenic epitope for presentation by antigen-presenting cells (APCs), leading to the activation and expansion of T-lymphocytes that can recognize and kill tumor cells expressing the hTERT protein.

T-Cell Activation Signaling Pathway

The administration of this compound initiates a cascade of events culminating in a tumor-specific T-cell response. The following diagram illustrates the key signaling pathway involved in the activation of T-cells by this compound.

Caption: T-Cell activation pathway by this compound.

Summary of Clinical Trial Data

This compound has been evaluated in several clinical trials for various cancer indications. The following tables summarize the key quantitative data from these studies.

Table 1: Phase I/II Clinical Trial of this compound in Non-Resectable Pancreatic Cancer

| Parameter | Low Dose (n=11) | Intermediate Dose (n=17) | High Dose (n=20) |

| Immune Response Rate | Not Reported | 75% (12/16) | Not Reported |

| Median Overall Survival | Not Reported | 8.6 months | Not Reported |

| 1-Year Survival Rate | Not Reported | 25% | Not Reported |

| (Data from Bernhardt SL, et al. Br J Cancer. 2006) |

Table 2: TeloVac Phase III Clinical Trial of this compound in Locally Advanced or Metastatic Pancreatic Cancer

| Parameter | Chemotherapy Alone (n=354) | Sequential Chemoimmunotherapy (n=354) | Concurrent Chemoimmunotherapy (n=354) |

| Median Overall Survival | 7.9 months | 6.9 months | 8.4 months |

| Progression-Free Survival | Not Reported | Not Reported | Not Reported |

| T-cell Proliferation Response | Not Applicable | 31% (in a subgroup of 32) | 15% (in a subgroup of 68) |

| (Data from Middleton G, et al. Lancet Oncol. 2014) |

Table 3: Phase I/II Clinical Trial of this compound in Non-Small Cell Lung Cancer (NSCLC)

| Parameter | Value (n=24 evaluable) |

| Immune Response Rate (against GV1001) | 54% (13/24) |

| Median Survival (Immune Responders) | 19 months |

| Median Survival (Non-Responders) | 3.5 months |

| (Data from Brunsvig PF, et al. Cancer Immunol Immunother. 2006) |

Table 4: Retrospective Analysis of this compound with Chemotherapy in Metastatic Breast Cancer

| Parameter | Hormone Receptor (HR)+ (n=34) | HER-2+ (n=21) | Triple-Negative (TNBC) (n=8) |

| Objective Response Rate (ORR) | 26.4% | 28.5% | 25% |

| Disease Control Rate (DCR) | 58.8% | 66.6% | 50% |

| Median Progression-Free Survival (PFS) | 10.4 months | 8.7 months | 5.6 months |

| Median Overall Survival (OS) | 19.7 months | 13.2 months | 9.4 months |

| (Data from Kim JY, et al. J Clin Med. 2023) |

Experimental Protocols

The assessment of the immunological response to this compound is critical for evaluating its pharmacodynamic effects. The following are detailed methodologies for key experiments cited in this compound clinical trials. Note: Specific concentrations and reagents may vary between studies, and the following represents a generalized protocol based on standard immunological assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to this compound stimulation.

Workflow Diagram:

Caption: Workflow for CFSE-based T-cell proliferation assay.

Methodology:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient heparinized blood samples using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium with 10% fetal bovine serum (FBS).

-

Cell Culture and Stimulation: Wash the cells twice and resuspend in complete RPMI medium. Plate 1-2 x 105 cells per well in a 96-well round-bottom plate. Stimulate the cells with this compound peptide at a concentration of 10-20 µg/mL. Include a negative control (medium alone or irrelevant peptide) and a positive control (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL).

-

Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against T-cell surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.

-

Data Analysis: Gate on the CD3+ T-cell population, and subsequently on CD4+ and CD8+ subsets. Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells (cells that have undergone one or more divisions).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This assay quantifies the number of this compound-specific, IFN-γ-secreting T-cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

-

Cell Plating and Stimulation: Add 2-3 x 105 PBMCs per well. Stimulate the cells with this compound peptide (10-20 µg/mL). Include negative (medium or irrelevant peptide) and positive (PHA) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water when distinct spots appear.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Delayed-Type Hypersensitivity (DTH) Skin Test

The DTH test is an in vivo measure of cell-mediated immunity.

Methodology:

-

Injection: Inject intradermally 0.1 mL of a sterile solution of this compound (e.g., 100 µg/mL) into the forearm of the patient. A negative control (saline) is injected at a separate site.

-

Reading: After 48-72 hours, measure the diameter of induration (hardening) and erythema (redness) at the injection site in millimeters.

-

Interpretation: A positive DTH response, typically defined as an induration of 5 mm or greater, indicates a cell-mediated immune response to the this compound peptide.

Conclusion

This compound represents a targeted immunotherapeutic approach for cancer treatment by leveraging the high expression of hTERT in malignant cells. The vaccine has demonstrated the ability to induce specific T-cell responses in a significant portion of treated patients, and in some early-phase studies, this immune response has been correlated with improved clinical outcomes. However, the translation of these immunological effects into consistent and significant survival benefits in larger, randomized phase III trials, particularly in combination with standard chemotherapy, has proven challenging.

The data and protocols presented in this technical guide provide a comprehensive resource for understanding the scientific basis and clinical development of this compound. Future research may focus on optimizing vaccination schedules, exploring novel adjuvant combinations to enhance immunogenicity, and identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy. Further elucidation of the downstream signaling pathways and the tumor microenvironment's role in modulating the anti-tumor immune response will be crucial for the advancement of this compound and other peptide-based cancer vaccines.

References

An In-depth Technical Guide to the Immunological Basis of Tertomotide (GV1001) Therapy

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertomotide, also known by its development code GV1001, is a synthetic 16-amino-acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) protein.[1][2] Initially developed as a cancer immunotherapy, its mechanism of action is multifaceted, extending beyond a conventional vaccine response. The primary immunological basis of this compound therapy is the induction of a robust and specific T-cell response against cancer cells, which overwhelmingly overexpress hTERT, a near-universal tumor-associated antigen.[3][4] The peptide is designed to engage both the cell-mediated and helper arms of the immune system by presenting epitopes for both MHC Class I and Class II molecules, leading to the activation of CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.[5][6] Furthermore, emerging research has uncovered novel properties of this compound, including a function as a cell-penetrating peptide (CPP) mediated by extracellular heat shock proteins (eHSPs) and direct anti-angiogenic activity.[7][8] This guide provides a detailed examination of these mechanisms, supported by quantitative data from clinical studies and detailed experimental protocols used in its evaluation.

The Rationale for Targeting Telomerase (hTERT)

The enzyme telomerase is a ribonucleoprotein essential for maintaining the length and integrity of telomeres at the ends of chromosomes.[5] In most normal somatic cells, telomerase expression is repressed.[2][3] However, in approximately 85-95% of all human cancers, telomerase is reactivated, a critical step that allows tumor cells to bypass replicative senescence and achieve cellular immortality—a hallmark of cancer.[4][9][10]

The catalytic subunit of telomerase, hTERT, is the rate-limiting component of the enzyme complex.[3] Its restricted expression in normal tissue combined with its near-universal expression in malignant cells makes hTERT an ideal target for cancer immunotherapy.[4] Targeting hTERT offers the potential for a broadly applicable vaccine that can be used across numerous cancer types, independent of their tissue of origin.[10]

Core Immunological Mechanism: A Dual-Response Peptide Vaccine

The foundational mechanism of this compound is to act as a cancer vaccine that stimulates a targeted T-cell-mediated assault on hTERT-expressing tumor cells.[2] The 16-amino-acid sequence of this compound was selected for its ability to bind multiple HLA class II molecules and for harboring putative HLA class I epitopes.[2][6] This design is crucial for inducing a comprehensive immune response.

The process unfolds as follows:

-

Uptake and Processing : Following subcutaneous or intradermal administration, this compound is taken up by professional Antigen-Presenting Cells (APCs), such as dendritic cells.[10]

-

Antigen Presentation : Inside the APC, the peptide is processed and its epitopes are loaded onto both MHC Class I and MHC Class II molecules.[3][10]

-

T-Cell Activation : The APC then presents the hTERT peptide fragments to T-cells.

-

MHC Class II Presentation activates CD4+ T-helper cells, which are critical for orchestrating the overall anti-tumor response and establishing long-term immunological memory.[5][6]

-

MHC Class I Presentation activates CD8+ cytotoxic T-lymphocytes (CTLs), the primary effector cells responsible for directly killing cancer cells.[5][6]

-

-

Tumor Cell Eradication : Activated CTLs circulate throughout the body and recognize the same hTERT epitopes presented on the surface of tumor cells, leading to targeted cell lysis and tumor destruction.[2][10]

Secondary Mechanisms and Pleiotropic Effects

Beyond its role as a traditional peptide vaccine, this compound exhibits other biological activities that may contribute to its overall anti-cancer effect.

Cell-Penetrating Peptide (CPP) Function via eHSP Interaction

This compound has been identified as a cell-penetrating peptide (CPP), but it utilizes an unconventional mechanism for cellular entry.[7] Instead of relying on electrostatic interactions, GV1001 binds to extracellular heat shock proteins 90 and 70 (eHSP90 and eHSP70).[7][11] This complex is then internalized, allowing this compound to be delivered into the cytosol.[7] This CPP function may contribute to its strong anti-cancer immune response compared to other peptide vaccines, potentially by enhancing intracellular antigen processing or exerting direct effects within the cell.[7]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been shown to exert direct anti-angiogenic effects.[8] It significantly inhibits vascular endothelial growth factor-A (VEGF-A)-stimulated responses in endothelial cells, including permeability, proliferation, migration, and tube formation.[8] This activity is mediated by the suppression of the VEGF/VEGFR-2 signaling pathway and its downstream effectors, including FAK, Src, MEK, ERK, and Akt.[8]

Clinical Immune Response and Efficacy Data

Clinical trials have demonstrated that this compound is immunogenic and can induce specific T-cell responses in a significant portion of patients. A positive correlation between the induction of a GV1001-specific immune response and prolonged survival has been observed in some studies.[3][6]

Table 1: Summary of Immune Response Rates in this compound Clinical Trials

| Cancer Type(s) | Trial Phase | Number of Patients / Subjects | Immune Response Rate | Key Findings | Reference(s) |

| Pancreatic, Non-Small Cell Lung | I/II | N/A | > 50% | T-cell responses specific to GV1001 were demonstrated. | [3][6] |

| Melanoma | N/A | N/A | 78% | Immune response rates varied significantly across different trials. | [12] |

| Melanoma, NSCLC, Prostate | I | 52 | 78.4% | Induced T-cells were of the effector memory phenotype, producing IFN-γ and TNF-α. | [13] |

| Metastatic Breast Cancer | N/A | 19 | N/A (Response induced) | Vaccination induced hTERT-specific tumor-infiltrating lymphocytes (TILs), leading to tumor necrosis. | [9] |

Table 2: Clinical Efficacy Data from a Retrospective Study in Metastatic Breast Cancer

This study analyzed patients receiving this compound combined with cytotoxic chemotherapy.

| Patient Subgroup (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|

| HR+ (34) | 26.4% | 58.8% | 10.4 months | 19.7 months |

| HER-2+ (21) | 28.5% | 66.6% | 8.7 months | 13.2 months |

| TNBC (8) | 25% | 50% | 5.6 months | 9.4 months |

Data sourced from a retrospective analysis published in 2023.[10]

Key Experimental Protocols for Evaluating this compound

The immunological effects of this compound are quantified using a variety of specialized assays. Below are methodologies for key experiments.

T-Cell Response Monitoring: ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure hTERT-specific T-cell responses by detecting IFN-γ production.

Detailed Methodology:

-

Plate Coating : 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

-

Washing and Blocking : Plates are washed to remove unbound antibody, and non-specific binding sites are blocked with a blocking buffer (e.g., RPMI with 10% FBS) for 2 hours at 37°C.

-

Cell Plating : Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes isolated from the subject are added to the wells at a known density (e.g., 2 x 10^5 cells/well).

-

Antigen Stimulation : Cells are stimulated with the this compound peptide (or peptide pools) at a predetermined concentration (e.g., 10 µg/mL). A negative control (medium alone) and a positive control (e.g., Phytohaemagglutinin) are included.

-

Incubation : Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing activated T-cells to secrete cytokines, which are captured by the antibody on the membrane.

-

Detection : Cells are washed away, and a biotinylated detection antibody specific for a different epitope of the target cytokine is added. After incubation and washing, an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) is added.

-

Spot Development : A precipitating substrate (e.g., BCIP/NBT) is added, which forms a colored, insoluble spot on the membrane at the location of each cytokine-secreting cell.

-

Analysis : The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFUs) per million cells.

In Vitro Cytotoxicity Assay

To determine if the T-cells induced by this compound are functional and can kill tumor cells, a cytotoxicity assay is performed. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method.

Detailed Methodology:

-

Target Cell Labeling : hTERT-positive tumor cells (target cells) are incubated with Na₂⁵¹CrO₄. The ⁵¹Cr is taken up and binds to cytoplasmic proteins.

-

Effector Cell Preparation : Effector cells (CD8+ T-cells) are isolated from vaccinated subjects and co-cultured with the labeled target cells at various effector-to-target (E:T) ratios.

-

Incubation : The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.

-

Quantification of Lysis : When target cells are lysed, the ⁵¹Cr is released into the supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation : The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release : Target cells incubated with medium alone.

-

Maximum Release : Target cells lysed with a detergent.

-

Anti-Angiogenesis: Transwell Migration Assay

This assay measures the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant like VEGF.

Detailed Methodology:

-

Chamber Setup : A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF-A).

-

Cell Seeding : Endothelial cells (e.g., HUVECs) are serum-starved, resuspended in serum-free medium with or without various concentrations of this compound, and seeded into the upper chamber of the Transwell insert.

-

Incubation : The plate is incubated for 4-18 hours, allowing cells to migrate through the pores towards the chemoattractant in the lower chamber.

-

Cell Removal and Staining : Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a dye such as Crystal Violet.

-

Quantification : The membrane is excised and mounted on a slide. The number of migrated cells is counted in several microscopic fields. A reduction in the number of migrated cells in the this compound-treated groups compared to the control indicates an inhibitory effect.

Conclusion

The immunological basis for this compound therapy is complex and robust, leveraging multiple anti-cancer strategies. Primarily, it functions as a potent cancer vaccine designed to break immune tolerance and induce a specific, dual-action CD4+ and CD8+ T-cell response against the hTERT antigen, which is broadly expressed across a majority of human cancers.[3][4] This core mechanism is complemented by secondary functions, including an eHSP-mediated cell penetration capability that may enhance its immunogenicity and direct anti-angiogenic activity through the inhibition of the VEGF/VEGFR-2 pathway.[7][8] The ability to generate durable, long-term T-cell memory responses highlights its potential for sustained tumor immunosurveillance.[6][14] The multifaceted nature of this compound makes it a compelling candidate for both monotherapy and, perhaps more critically, for combination strategies with other immunotherapies like checkpoint inhibitors, where it can serve to increase the repertoire of tumor-specific T-cells.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer DNA vaccine based on human telomerase reverse transcriptase generates a strong and specific T cell immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 6. Cancer vaccination with telomerase peptide GV1001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Telomerase-Derived Anticancer Peptide Vaccine GV1001 as an Extracellular Heat Shock Protein-Mediated Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel telomerase-derived peptide GV1001-mediated inhibition of angiogenesis: Regulation of VEGF/VEGFR-2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Retrospective Analysis of the Clinical Characteristics of Patients with Breast Cancer Treated with Telomerase Peptide Immunotherapy Combined with Cytotoxic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GV1001 peptide [novoprolabs.com]

- 12. Frontiers | Telomerase as a Target for Therapeutic Cancer Vaccines and Considerations for Optimizing Their Clinical Potential [frontiersin.org]

- 13. Therapeutic cancer vaccination against telomerase: clinical developments in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jitc.bmj.com [jitc.bmj.com]

The Role of hTERT in Tertomotide's Therapeutic Effect: A Technical Guide

Abstract

Tertomotide (GV1001) is a peptide vaccine that targets human Telomerase Reverse Transcriptase (hTERT), a critical enzyme for cancer cell immortality. Overexpressed in approximately 85-90% of tumors and generally absent in most normal somatic cells, hTERT presents a near-universal tumor-associated antigen for immunotherapy.[1][2][3] This technical guide provides an in-depth analysis of the integral role of hTERT in the therapeutic mechanism of this compound. It details the immunological pathways activated by the vaccine, summarizes key quantitative data from clinical investigations, outlines experimental protocols, and explores the broader, extra-telomeric functions of hTERT that may contribute to this compound's effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: hTERT as a Prime Target for Cancer Immunotherapy

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length at the ends of chromosomes, thereby enabling the continued proliferation of cells.[4] In most healthy somatic cells, telomerase activity is repressed.[5] However, the vast majority of cancer cells reactivate this enzyme, achieving replicative immortality, a hallmark of cancer.[1][4][6] The catalytic subunit of this enzyme, hTERT, is the primary determinant of telomerase activity.[2]

This differential expression makes hTERT an attractive target for cancer therapies. This compound (also known as GV1001) is a synthetic peptide vaccine comprising a 16-amino-acid sequence derived from the active site of hTERT (residues 611-626).[3][5][7] By harnessing the patient's own immune system to recognize and eliminate hTERT-expressing cancer cells, this compound offers a targeted immunotherapeutic approach.[4][7]

Mechanism of Action: Immune-Mediated Targeting of hTERT

The core therapeutic principle of this compound is to induce a robust and specific T-cell response against cancer cells that present hTERT-derived peptides.

-

Antigen Presentation : Following subcutaneous administration, this compound is taken up by professional Antigen-Presenting Cells (APCs), such as dendritic cells.[7] The 16-amino acid peptide is processed and its epitopes are loaded onto both Major Histocompatibility Complex (MHC) class I and class II molecules on the APC surface.[5][7]

-

T-Cell Activation : The peptide-MHC complexes are presented to T-lymphocytes in the lymph nodes. The presentation via MHC class II molecules activates CD4+ helper T-cells, while MHC class I presentation activates CD8+ cytotoxic T-lymphocytes (CTLs).[4][7] The activation of both T-cell types is crucial for a comprehensive and sustained anti-tumor immune response.[3][4]

-

Tumor Cell Elimination : Activated CD4+ T-cells orchestrate the immune response, providing help to B-cells and enhancing the activation of CTLs.[4][8] The activated CD8+ CTLs circulate throughout the body, recognize the hTERT peptides presented on the surface of tumor cells, and induce apoptosis (programmed cell death), thereby eliminating the malignant cells.[4][5][7]

References

- 1. Telomerase-Targeted Cancer Immunotherapy [mdpi.com]

- 2. hTERT based Cancer Vaccine Development Service - Creative Biolabs [creative-biolabs.com]

- 3. curescience.org [curescience.org]

- 4. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. Novel drug that targets cell immortality may improve effects of existing cancer therapies | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]

- 7. Retrospective Analysis of the Clinical Characteristics of Patients with Breast Cancer Treated with Telomerase Peptide Immunotherapy Combined with Cytotoxic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Developmental Odyssey of SL-701: A Multi-Peptide Immunotherapy for Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SL-701 is an investigational immunotherapy designed to stimulate a patient's immune system to target and destroy glioblastoma (GBM) cells, a notoriously aggressive and difficult-to-treat brain tumor. This technical guide provides a comprehensive overview of the development history of SL-701, from its conceptual origins to its evaluation in clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel therapeutic approach.

SL-701 is a multi-peptide vaccine composed of synthetic peptides that correspond to epitopes of three tumor-associated antigens (TAAs) highly expressed on GBM cells: Interleukin-13 receptor alpha 2 (IL-13Rα2), Ephrin A2 (EphA2), and Survivin.[1][2] The rationale behind this multi-target approach is to elicit a broad and robust anti-tumor immune response, thereby reducing the likelihood of tumor escape through antigen loss. An earlier iteration of this therapeutic concept was pioneered by researchers at the University of Pittsburgh Cancer Institute, laying the groundwork for the subsequent development of SL-701 by Stemline Therapeutics.[3] In 2015, the U.S. Food and Drug Administration (FDA) granted Orphan Drug designation to SL-701 for the treatment of glioma, acknowledging the significant unmet medical need in this patient population.

This guide will delve into the preclinical rationale, manufacturing and formulation, clinical trial design and outcomes, and the immunological mechanisms underlying the activity of SL-701.

Preclinical Development

While specific preclinical efficacy and toxicology data for SL-701 in animal models of glioblastoma have not been extensively published in peer-reviewed literature, the clinical trial protocol for the Phase 1/2 study (NCT02078648) states that such studies were conducted.[4] These preclinical evaluations established that the targeted glioma-associated antigens (GAAs) exhibit low to undetectable expression in most normal tissues, in contrast to their upregulation in the majority of adult and pediatric gliomas.[4] Murine models were utilized to assess the immunogenicity, overall safety, and potential for autoimmune responses of targeting these antigens.[4]

The foundational preclinical work for peptide-based vaccines targeting survivin in glioma models demonstrated that a dendritic cell vaccine loaded with a survivin peptide could induce a significant cytotoxic T-lymphocyte (CTL) response and prolong survival in mice with cerebral gliomas.[5][6] This provided a strong rationale for including survivin as a target in a multi-peptide vaccine for glioblastoma.

Manufacturing and Formulation

The manufacturing of SL-701, as a multi-peptide vaccine, involves several key stages, from the synthesis of the individual peptide components to their final formulation with an adjuvant to enhance immunogenicity.

Peptide Synthesis and Quality Control

The constituent peptides of SL-701 are chemically synthesized. The process for producing multi-peptide vaccines for clinical use requires stringent quality control to ensure the identity, purity, and stability of each peptide.[7] High-performance liquid chromatography (HPLC) and mass spectrometry are standard analytical techniques employed to verify the integrity of the peptide mixtures.[7]

Formulation with Adjuvant

To elicit a potent immune response, peptide vaccines are typically formulated with an adjuvant. For a similar multi-peptide vaccine developed at the University of Pittsburgh, the peptides were emulsified in Montanide ISA-51. While the exact composition for SL-701 is proprietary, patents from Stemline Therapeutics describe cancer stem cell targeted cancer vaccines comprising peptides and emulsifiers.

Clinical Development: The NCT02078648 Trial

The cornerstone of the clinical development of SL-701 is the multicenter, open-label, two-stage Phase 1/2 clinical trial (NCT02078648) in adult patients with recurrent glioblastoma.[8]

Study Design and Objectives

The primary objectives of the study were to evaluate the safety, tolerability, and efficacy of SL-701. The trial was designed in two stages with distinct treatment regimens.

dot

Treatment Regimens

-

Stage 1: Patients received SL-701 in combination with the adjuvants granulocyte-macrophage colony-stimulating factor (GM-CSF) and imiquimod.[9]

-

Stage 2: This stage evaluated SL-701 in combination with the adjuvant poly-ICLC and the anti-angiogenic agent bevacizumab.[9]

Clinical Efficacy

The trial demonstrated anti-tumor activity in patients with relapsed/refractory glioblastoma.[9] The key efficacy endpoints are summarized in the table below.

| Clinical Outcome | Stage 1 (SL-701 + GM-CSF/Imiquimod) | Stage 2 (SL-701 + Poly-ICLC/Bevacizumab) |

| Number of Patients | 46 | 28 |

| Objective Response Rate (ORR) | 2% (1 Partial Response) | 14% (2 Complete Responses, 2 Partial Responses) |

| Median Overall Survival (OS) | 11.0 months | 11.7 months |

| 12-Month Overall Survival (OS) Rate | 44% | 50% |

| (Data sourced from Peereboom et al., 2018 ASCO Annual Meeting)[9] |

Of note, the 12-month overall survival rate of 50% in the second stage of the trial was considered promising when compared to historical controls for bevacizumab monotherapy in this patient population.[10]

Safety and Tolerability

SL-701 was generally well-tolerated. The most common adverse events were related to injection site reactions and constitutional symptoms, which are expected with vaccine-based immunotherapies.

Mechanism of Action and Immunological Response

SL-701 is designed to induce a T-cell mediated immune response against glioblastoma cells expressing the target antigens IL-13Rα2, EphA2, and survivin.

dot

Immunological Monitoring in Clinical Trials

Immune responses in the NCT02078648 trial were monitored using techniques such as ELISpot and high-parameter flow cytometry.[11] These analyses revealed that SL-701 induced target-specific CD8+ T-cell responses in a proportion of patients.[11]

A key finding from the immunological analyses was the association between specific T-cell phenotypes and clinical outcomes. Patients with a longer overall survival (>12 months) exhibited a significantly higher frequency of SL-701-specific CD8+ T-cells.[8] Furthermore, a notable increase in the proportion of highly cytotoxic, differentiated memory T-cells (CD8+CD57+) was observed in patients with better survival outcomes.[8][12]

dot

Future Directions

The development of SL-701 represents a significant step forward in the field of immunotherapy for glioblastoma. The clinical data, particularly the survival benefit observed in the second stage of the Phase 1/2 trial, are encouraging. The correlation of specific immune signatures with clinical outcomes provides valuable insights for patient selection and the design of future clinical trials.

Future research will likely focus on combination strategies to further enhance the efficacy of SL-701. This could include combining SL-701 with other immunomodulatory agents, such as checkpoint inhibitors, or with standard-of-care therapies like radiation and chemotherapy. Additionally, further elucidation of the predictive biomarkers of response will be crucial for personalizing treatment and maximizing the benefit for patients with glioblastoma.

Conclusion

SL-701 has emerged as a promising multi-peptide immunotherapy for recurrent glioblastoma. Its development has been a journey from early academic research to a multicenter clinical trial that has provided valuable data on its safety, efficacy, and mechanism of action. While challenges remain in the treatment of this devastating disease, the story of SL-701 underscores the potential of harnessing the immune system to combat brain tumors. The insights gained from its development will undoubtedly inform the next generation of immunotherapies for glioblastoma and other challenging cancers.

References

- 1. Recent advances and future challenges of tumor vaccination therapy for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Study Reports Peptide Vaccine Shows Promise in Fight Against Gliomas in Children | Neurological Surgery | University of Pittsburgh [neurosurgery.pitt.edu]

- 4. Promising Cancer Vaccine for Glioblastoma Therapy: A Focus on mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. Unveiling patenting strategies of therapeutics and vaccines: evergreening in the context of COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translational advancements in tumor vaccine therapies for glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Peptide Vaccine for Brain Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Documents download module [ec.europa.eu]

- 12. Glioblastoma vaccines: past, present, and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Evidence of Tertomotide's Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known as GV1001, is a 16-amino acid synthetic peptide derived from the human telomerase reverse transcriptase (hTERT).[1][2] Telomerase is an enzyme crucial for the immortalization of cancer cells and is overexpressed in the majority of tumors, making it an attractive target for anticancer therapies.[1] While initially developed as a cancer vaccine to stimulate an immune response against telomerase-expressing cells, emerging evidence reveals that this compound also possesses direct anti-tumor properties independent of its immunomodulatory functions.[3][4] This technical guide provides an in-depth overview of the in-vitro evidence of this compound's anti-tumor activity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Direct Anti-Tumor Effects of this compound

Recent studies have demonstrated that this compound can directly impact cancer cell viability and progression. This activity is, in part, attributed to its nature as a cell-penetrating peptide (CPP).[5] this compound's ability to traverse the cell membrane is mediated by its interaction with extracellular heat shock proteins 90 (eHSP90) and 70 (eHSP70).[5] This interaction facilitates the cytosolic delivery of the peptide, allowing it to modulate intracellular signaling pathways.[5]

Quantitative Analysis of In-Vitro Anti-Tumor Activity

The direct cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The most comprehensive data to date comes from studies on castration-resistant prostate cancer (CRPC).

Table 1: Effect of this compound on the Viability of Castration-Resistant Prostate Cancer (CRPC) Cell Lines [6]

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |

| DU145 | 50 | 48 | ~85 |

| 100 | 48 | ~70 | |

| 150 | 48 | ~60 | |

| 200 | 48 | ~50 | |

| PC3 | 50 | 48 | ~90 |

| 100 | 48 | ~80 | |

| 150 | 48 | ~70 | |

| 200 | 48 | ~60 |

Table 2: Induction of Apoptosis by this compound in CRPC Cell Lines [6]

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) - TUNEL Assay | Apoptotic Cells (%) - Flow Cytometry |

| DU145 | 100 | 48 | Increased | Increased |

| 200 | 48 | Increased | Increased | |

| PC3 | 100 | 48 | Increased | Increased |

| 200 | 48 | Increased | Increased |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in CRPC Cell Lines [2]

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Bcl-2 Expression | Cleaved Caspase-3 Expression |

| DU145 | 0, 50, 100, 200 | 48 | Dose-dependent decrease | Dose-dependent increase |

| PC3 | 0, 50, 100, 200 | 48 | Dose-dependent decrease | Dose-dependent increase |

In contrast to the findings in prostate cancer, a study on pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC1 and AsPC1, reported that this compound treatment alone did not significantly affect cell proliferation or apoptosis in vitro.[7]

Key Signaling Pathways

The direct anti-tumor effects of this compound in CRPC cells are mediated through the modulation of key signaling pathways, most notably the AKT/NF-κB/VEGF axis.[1][2]

Caption: this compound's mechanism of action in prostate cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., DU145, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by TUNEL Assay

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described for the cell viability assay.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Stain the nuclei with a suitable counterstain like DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Collection: Following treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for In-Vitro Anti-Tumor Activity Assessment

Caption: Workflow for assessing this compound's in-vitro anti-tumor effects.

Logical Relationship of this compound's Cell Penetrating Mechanism

Caption: this compound's cell penetration mechanism via eHSP interaction.

Conclusion